(2-Methyl-4-propoxyphenyl)methanamine
Overview
Description
(2-Methyl-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenemethanamine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is of interest in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-propoxyphenyl)methanamine typically involves the alkylation of 2-methyl-4-hydroxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of alkyl halides and reducing agents such as sodium borohydride or lithium aluminum hydride. The process can be summarized as follows:
Alkylation: 2-methyl-4-hydroxybenzaldehyde is reacted with propyl bromide in the presence of a base like potassium carbonate to form 2-methyl-4-propoxybenzaldehyde.
Reductive Amination: The aldehyde group is then converted to an amine using a reducing agent in the presence of ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve strong acids or bases.
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted aromatic compounds .
Scientific Research Applications
(2-Methyl-4-propoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-ethoxyphenyl)methanamine
- (2-Methyl-4-butoxyphenyl)methanamine
- (2-Methyl-4-isopropoxyphenyl)methanamine
Uniqueness
(2-Methyl-4-propoxyphenyl)methanamine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the propoxy group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .
Properties
IUPAC Name |
(2-methyl-4-propoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCHXHDJGOEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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